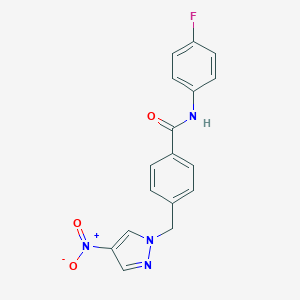
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TPU-0033, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.
作用機序
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and neuroinflammation. N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its high potency and specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. Additionally, the use of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in combination with other drugs or therapies could also be explored as a potential treatment strategy.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 4-chloroaniline with 1,2,3,4-tetrahydro-1-naphthylisocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in high yield and purity.
科学的研究の応用
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2. In Alzheimer's disease, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
特性
製品名 |
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea |
|---|---|
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C17H17ClN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H2,19,20,21) |
InChIキー |
CUILVPGDLGSLFT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)